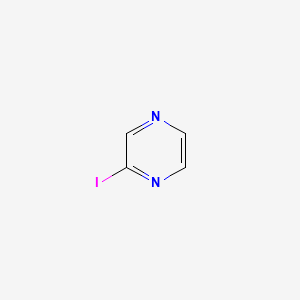

Iodopyrazine

描述

Significance of Halogenated Pyrazines in Chemical Sciences

Halogenated heterocyclic compounds, including those containing a pyrazine (B50134) core, are pivotal in synthetic chemistry due to the reactivity conferred by the halogen substituent. sigmaaldrich.com These compounds serve as foundational materials for constructing a wide array of more complex molecules. sigmaaldrich.com

Halogenated pyrazines are highly valued as heterocyclic building blocks in the field of organic synthesis. bldpharm.com The presence of a halogen atom, such as iodine, on the electron-deficient pyrazine ring facilitates a variety of chemical transformations. rsc.org These compounds are particularly useful in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net The ability to selectively functionalize the pyrazine core through these reactions allows chemists to construct complex, multi-substituted aromatic systems that would be difficult to assemble otherwise. acs.orgacs.org For instance, the iodine atom in iodopyrazine can be readily replaced by various organic groups, serving as a linchpin for building elaborate molecular architectures. researchgate.net This versatility makes halogenated pyrazines, including this compound, indispensable precursors for a diverse range of organic compounds. rsc.orgrsc.org

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceutical drugs. mdpi.com Halogenation of this scaffold is a key strategy used by medicinal chemists to modulate the physicochemical properties and biological activity of drug candidates. researchgate.net Introducing a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Halogenated pyrazines are integral intermediates in the synthesis of pharmaceuticals. ontosight.ainih.gov For example, they are used to create compounds with potential applications as anticancer, antibacterial, and anti-inflammatory agents. mdpi.comnih.govnih.gov The pyrazine ring itself is found in several essential medicines, and its derivatives continue to be a major focus of drug discovery efforts. mdpi.commdpi.com The ability to use halogenated pyrazines in coupling reactions allows for the synthesis of libraries of potential drug candidates for biological screening. nih.gov

In the agrochemical industry, the development of new, effective, and environmentally benign pesticides and herbicides is a constant challenge. researchgate.net Halogenated heterocycles are a cornerstone of this research. google.com The incorporation of halogen atoms into a potential agrochemical can significantly enhance its efficacy. researchgate.net Pyrazine derivatives have been investigated as precursors for pesticides and herbicides. ontosight.aiontosight.ai The synthetic flexibility of halogenated pyrazines allows for the creation of novel structures that can be tested for their activity against various agricultural pests and weeds. google.com Research has shown that a significant percentage of recently launched agrochemicals contain halogen atoms, underscoring the importance of halogenated intermediates like this compound in this sector. researchgate.net

The unique electronic properties of the pyrazine ring, which is electron-deficient, make it an attractive component for advanced materials. rsc.org When functionalized, often through reactions involving halogenated precursors, pyrazines can be incorporated into π-conjugated oligomers and polymers. rsc.org These materials are of great interest for their potential applications in electronic devices. rsc.org Halogenated pyrazines have also been used in the synthesis of photosensitizers and as ligands for creating metal-organic frameworks (MOFs). rsc.orgcymitquimica.com Furthermore, the study of halogen bonding, a non-covalent interaction involving halogen atoms, has opened new avenues in crystal engineering and supramolecular chemistry, with applications in creating novel materials like liquid crystals and photoelectric materials. oup.com The ability to form these specific interactions makes iodo-substituted aromatics like this compound valuable for designing materials with controlled architectures. acs.orgoup.com

Contribution to Agrochemical Development

Historical Perspectives on this compound Synthesis and Early Investigations

The systematic study of the pyrazine series of compounds began in the late 19th century. um.edu.my However, specific investigations into iodinated pyrazines appeared later. A notable early contribution to the field was the 1961 publication by Albert Hirschberg and Paul E. Spoerri in The Journal of Organic Chemistry, titled "The Synthesis and Properties of Iodopyrazines". acs.org This work provided a foundational exploration of methods to create this compound and described some of its chemical properties. acs.org

Early synthetic methods for iodinating aromatic heterocycles often involved direct reaction with molecular iodine, sometimes in the presence of an oxidizing agent or a catalyst. google.comresearchgate.net For instance, the iodination of symmetrically substituted pyrazines was reported as early as 1956. google.com Over the years, synthetic methodologies have evolved significantly. Modern techniques often employ transition metal catalysts or specialized iodinating reagents to achieve higher efficiency and regioselectivity. nih.gov Investigations have also delved into the reactivity of this compound, including its use in palladium-catalyzed carbonylative coupling reactions and its behavior under photolysis. researchgate.netnih.gov More recent research has even used advanced techniques like X-ray free-electron lasers to study the photo-induced explosion of iodopyridine, a related molecule, to gain fundamental insights into its molecular structure and dynamics. scienceinschool.org

Structure

3D Structure

属性

IUPAC Name |

2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPFIUVDKHHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953990 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32111-21-0 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Iodopyrazine and Its Derivatives

Direct Iodination Strategies

Direct iodination introduces an iodine atom onto the pyrazine (B50134) ring in a single step. These strategies are often valued for their efficiency and atom economy. The electron-deficient nature of the pyrazine ring, however, can make direct electrophilic halogenation challenging, necessitating activation of the substrate or the use of potent iodinating agents. acs.org

Deprotonative Dimetalation and Subsequent Halogen Trapping

A powerful method for the regioselective functionalization of pyrazines involves deprotonative metalation followed by quenching with an electrophile, such as iodine. The deprotonation of pyrazine can be carried out using strong, non-nucleophilic bases.

Research has demonstrated that the use of a lithium-cadmate base, specifically lithium tris(2,2,6,6-tetramethylpiperidino)cadmate, in tetrahydrofuran (B95107) (THF) at room temperature allows for the regioselective deprotonation of pyrazine. researchgate.netresearchgate.net Subsequent trapping of the resulting metalated intermediate with iodine provides a direct route to iodinated pyrazines. This method has been successfully employed to synthesize both 2-iodopyrazine (B2397660) and 2,5-diiodopyrazine (B123192). researchgate.netresearchgate.net

The reaction's outcome can be controlled by the stoichiometry of the base. For instance, using a specific amount of the cadmate base (where x = 0.33 equivalents) leads to the formation of 2-iodopyrazine in a 63% yield. researchgate.netresearchgate.net Increasing the amount of the base (1 equivalent) facilitates a dimetalation, which, upon quenching with iodine, affords 2,5-dithis compound in a 40% yield on a 25 mmol scale. researchgate.net This diiodo derivative had not been previously synthesized by other methods. researchgate.net

Table 1: Synthesis of Iodopyrazines via Deprotonative Metalation

| Product | Base System | Stoichiometry (Base:Pyrazine) | Solvent | Trapping Agent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Iodopyrazine | (TMP)₃CdLi | ~0.33 : 1 | THF | I₂ | 63% | researchgate.netresearchgate.net |

| 2,5-Dithis compound | (TMP)₃CdLi | 1 : 1 | THF | I₂ | 40% | researchgate.net |

TMP = 2,2,6,6-tetramethylpiperidino

Diazotization-Sandmeyer Reactions for Pyridine (B92270) Analogs

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for converting an arylamine into an aryl halide via a diazonium salt intermediate. wikipedia.orgnih.gov This reaction is broadly applicable and provides a reliable method for introducing halogens, including iodine, onto aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The process typically involves treating the primary aromatic amine with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form the diazonium salt. nrochemistry.comacs.org This intermediate is then treated with a copper(I) halide for chlorination or bromination, or with potassium iodide for iodination. wikipedia.orgnrochemistry.com The iodination step often does not require a copper catalyst. organic-chemistry.orgnrochemistry.com

While originally discovered in the context of benzene (B151609) derivatives, the Sandmeyer reaction is applicable to heterocyclic systems, including pyridine and its analogs like pyrazine. wikipedia.orggoogle.com For the synthesis of this compound, this would involve the diazotization of an aminopyrazine precursor, followed by displacement of the diazonium group with iodide. nrochemistry.com This two-step sequence is a valuable synthetic tool because the starting aminopyrazines can often be prepared through independent synthetic routes. The reaction tolerates a wide variety of functional groups, enhancing its utility. nih.gov

Halogen Exchange Reactions for this compound Synthesis

Halogen exchange (Halex) reactions, often referred to as Finkelstein reactions in the context of alkyl halides, provide another strategic route to iodopyrazines. This method involves the substitution of a halogen atom, typically chlorine or bromine, on the pyrazine ring with an iodide ion. The reaction is typically driven by the use of an alkali metal iodide, such as potassium iodide or sodium iodide, in a suitable solvent. google.com

The success of this reaction often depends on the relative reactivity of the carbon-halogen bonds and the solubility of the resulting metal halide salt. For instance, a bromo- or chloropyrazine can be converted to the corresponding this compound by heating with an excess of sodium or potassium iodide in a solvent like acetonitrile (B52724) or acetone. google.com The formation of a less soluble salt (e.g., KCl or KBr) can help drive the equilibrium towards the desired iodo-substituted product. This method is particularly useful for accessing iodopyrazines from more readily available chlorinated or brominated precursors. A patent for the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) describes a process where a tribromo-pyridine intermediate undergoes a halogen exchange reaction using potassium iodide and acetyl chloride in acetonitrile to selectively replace one bromine atom with iodine, achieving a 79% yield. google.com This demonstrates the efficacy of the halogen exchange strategy for preparing iodo-heterocycles. google.com

Synthesis of Polysubstituted Iodopyrazines

The creation of pyrazine rings bearing multiple substituents, including at least one iodine atom, requires sophisticated synthetic strategies that allow for precise control over the position and identity of each group.

Strategies Involving Halogen Dance Reactions

The "halogen dance" is a fascinating and synthetically useful isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position upon treatment with a strong base. clockss.orgrsc.org This base-catalyzed rearrangement proceeds through a series of deprotonation and metal-halogen exchange steps, effectively allowing a halogen to "walk" around the ring to a more thermodynamically stable position. clockss.orgrsc.org The resulting metalated species at the original halogen position can then be trapped with an electrophile, or the rearranged halo-isomer can be isolated. clockss.orgresearchgate.net

This reaction enables the functionalization of positions that are not accessible through classical methods like direct metalation or nucleophilic aromatic substitution. rsc.orgchemrxiv.org For example, 2-bromopyridine (B144113) can be treated with lithium diisopropylamide (LDA) to induce a halogen dance, leading to a rearranged 4-lithiated intermediate that can be trapped with iodine to yield 2-bromo-4-iodopyridine. researchgate.net This strategy allows for the introduction of an iodine atom at a position remote from the initial halogen. clockss.orgresearchgate.net While fluorine and chlorine atoms are less prone to migration, bromine and iodine are more labile and readily participate in this rearrangement. clockss.org The halogen dance reaction is a powerful tool for creating complex substitution patterns on heterocyclic rings that would be difficult to achieve otherwise. clockss.orgarkat-usa.org

Stepwise Elaboration of Multi-Halogenated Pyridine Precursors

A common and powerful strategy for synthesizing polysubstituted iodopyrazines is the stepwise functionalization of a multi-halogenated pyrazine precursor. This approach leverages the differential reactivity of the various carbon-halogen bonds on the pyrazine ring. nih.gov The reactivity of halogens in cross-coupling reactions often follows the order I > Br > Cl, allowing for selective reactions at one position while leaving other halogens untouched for subsequent transformations. nih.govrsc.org

For example, a dihalopyrazine such as 2-chloro-5-iodopyrazine (B1453444) could theoretically undergo a selective palladium-catalyzed cross-coupling reaction, like a Suzuki or Sonogashira coupling, at the more reactive carbon-iodine bond. rsc.org The chlorine atom would remain, serving as a handle for a second, distinct functionalization reaction. Dihalogenated pyrazines are symmetrical, with both halogens located alpha to a nitrogen atom, making their electronic environments identical. nih.gov Therefore, achieving site-selectivity in these symmetrical systems often requires using a directing group or exploiting the inherent reactivity differences between the halogens themselves (e.g., I vs. Cl). nih.gov This stepwise approach provides a highly controlled and versatile method for building complex, polysubstituted pyrazine structures from readily available di- or polyhalogenated starting materials. rsc.org

Regioselective and Stereoselective Synthetic Approaches

The precise control of substituent placement on the pyrazine ring is critical for determining the ultimate properties and function of the resulting molecule. Regioselective and stereoselective synthetic strategies are therefore paramount in the synthesis of complex this compound derivatives.

Regioselective Synthesis:

The selective introduction of an iodine atom at a specific position on the pyrazine ring can be a challenging endeavor due to the electronic nature of the diazine core. However, researchers have developed several methodologies to achieve high regioselectivity.

One common strategy involves the direct iodination of pyrazine precursors under controlled conditions. The choice of iodinating agent and reaction conditions plays a crucial role in directing the regioselectivity. For instance, the treatment of 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by elemental iodine leads exclusively to the 5-iodo derivatives. rsc.org In contrast, CAN-mediated iodination with I2 yields the isomeric 4-iodides with high regioselectivity. rsc.org

Palladium-catalyzed cross-coupling reactions are also instrumental in achieving regioselective synthesis. For example, the amination of 2-chloro-3-iodopyridine (B15675) and 2-chloro-5-iodopyridine (B1352245) with anilines, catalyzed by a palladium-BINAP system, proceeds with excellent yields and selectivity. thieme-connect.com The reaction conditions, particularly the use of a large excess of cesium carbonate, are vital for the reaction's efficiency. thieme-connect.com Similarly, palladium-catalyzed cyclocarbonylation of 2-hydroxy-3-iodopyridine with heterocumulenes provides a regioselective route to pyrido[3,2-e]-1,3-oxazin-4-one derivatives. acs.orgacs.org

Stereoselective Synthesis:

The synthesis of chiral this compound derivatives, where the spatial arrangement of atoms is controlled, is essential for applications in areas such as asymmetric catalysis and medicinal chemistry.

One approach involves the stereoselective synthesis of bis-steroidal pyrazine derivatives. nih.gov The synthesis of specific diastereomers is crucial as the biological activity can be highly dependent on the stereochemistry of the molecule. nih.gov For example, the stereochemistry of a hydroxyl group at the C-12 position of certain cephalostatin compounds significantly impacts their anti-cancer activity. nih.gov

Another strategy focuses on the synthesis of atropisomeric bipyridine N,N'-dioxides through the oxidative coupling of chiral pyridine N-oxides. urfu.ru This method allows for the practical and highly chemo- and stereoselective synthesis of axially chiral dipyridine N,N'-dioxides. urfu.ru

The following table summarizes key findings in regioselective and stereoselective synthesis:

| Starting Material | Reagents/Catalyst | Product | Selectivity | Reference |

| 1-Aryl-3-CF3-1H-pyrazoles | n-BuLi, I2 | 5-Iodo-1-aryl-3-CF3-1H-pyrazoles | Regioselective | rsc.org |

| 1-Aryl-3-CF3-1H-pyrazoles | CAN, I2 | 4-Iodo-1-aryl-3-CF3-1H-pyrazoles | Regioselective | rsc.org |

| 2-Chloro-3-iodopyridine | Anilines, Pd(OAc)2-BINAP, Cs2CO3 | 2-Anilino-3-chloropyridine | Regioselective | thieme-connect.com |

| 2-Hydroxy-3-iodopyridine | Carbodiimides, Pd catalyst, dppb, CO | Pyrido[3,2-e]-1,3-oxazin-2-imin-4-ones | Regioselective | acs.org |

| Chiral pyridine N-oxides | O2 | Atropisomeric dipyridine N,N'-dioxides | Stereoselective | urfu.ru |

Green Chemistry Innovations in this compound Synthesis (e.g., Biorenewable Solvents)

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. dokumen.pub This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. dokumen.pub

Biorenewable Solvents:

A significant area of innovation is the replacement of traditional, often hazardous, organic solvents with biorenewable alternatives. Solvents derived from biomass, such as Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL), are gaining traction. rsc.orgresearchgate.net

For instance, the synthesis of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) from 2-bromo-5-(trifluoromethyl)pyridine (B156976) has been successfully achieved in Cyrene™. rsc.org The use of a solvent blend of Cyrene™ and GVL further improved the yield and purity of the product, eliminating the need for column chromatography. rsc.org This approach not only utilizes a renewable solvent but also reduces reaction times and temperatures, contributing to energy efficiency. rsc.org

Ionic liquids derived from renewable sources like fructose (B13574) are also being explored as green reaction media. organic-chemistry.org These solvents have been shown to be effective in palladium-catalyzed reactions, such as the Heck reaction of aryl iodides, and can be recycled multiple times without significant loss of catalytic activity. organic-chemistry.org

Sustainable Synthetic Methods:

Beyond solvent replacement, other green chemistry strategies are being implemented. Microwave-assisted synthesis has been employed for the preparation of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives from 2-iodopyrazine. asianpubs.orgresearchgate.net This method offers advantages in terms of reduced reaction times and energy consumption compared to conventional heating. rsc.org

Furthermore, the development of catalyst- and solvent-free methods represents a significant step towards sustainable synthesis. An example is the oxidative iodination of (hetero)arenes using molecular iodine in a water extract of pomegranate ash (WEPA). tandfonline.com This method avoids the use of external oxidants, metals, or hazardous solvents, providing an environmentally benign route to aryl iodides. tandfonline.com

The table below highlights key green chemistry approaches in this compound synthesis:

| Green Chemistry Approach | Starting Material | Reagents/Conditions | Product | Key Advantage | Reference |

| Biorenewable Solvent | 2-Bromo-5-(trifluoromethyl)pyridine | Pd(OAc)2, TBAI, K2CO3, isopropanol (B130326) in Cyrene™/GVL | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | High yield, reduced reaction time and temperature | rsc.org |

| Microwave-Assisted Synthesis | Imidazo[1,2-a]pyrazine-2-carboxylic acid, amines | Mukaiyama's reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, microwave irradiation | N-Arylimidazo[1,2-a]pyrazine-2-carboxamides | Faster reaction times | asianpubs.orgresearchgate.net |

| Catalyst/Solvent-Free Synthesis | (Hetero)arenes | I2, Water extract of pomegranate ash (WEPA) | Aryl iodides | Avoids hazardous reagents and solvents | tandfonline.com |

| Biorenewable Ionic Liquid | Aryl iodides | Fructose-derived ionic liquid, Pd catalyst | Heck reaction products | Recyclable solvent and catalyst | organic-chemistry.org |

Reaction Mechanisms and Chemical Transformations Involving Iodopyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, and iodopyrazine serves as an excellent substrate for many of these transformations. rsc.orgrsc.org The electron-deficient nature of the pyrazine (B50134) ring enhances the reactivity of the C-I bond towards oxidative addition, a key step in many catalytic cycles. rsc.org Palladium-based catalysts are most commonly employed, demonstrating high efficiency and functional group tolerance. rsc.orguwindsor.ca

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. nih.govacs.org In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the iodine atom. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.caacs.org

The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, the coupling of 2,3,5-trifluoro-4-iodopyridine (B1404155) with 3,5-difluorophenyl boronic acid has been successfully achieved using a palladium catalyst with XPhos as the ligand. acs.org The reactivity of different halopyridines in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, consistent with the carbon-halogen bond dissociation energies. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

| This compound Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2,3,5-Trifluoro-4-iodopyridine | 3,5-Difluorophenyl boronic acid | Pd(OAc)₂, XPhos, K₃PO₄ | 2,3,5-Trifluoro-4-(3,5-difluorophenyl)pyridine | 65 | acs.org |

| 2-Chloro-5-iodopyridine (B1352245) | Phenylboronic acid dimethyl ester | Not specified | 2-Chloro-5-phenylpyridine | Not specified | scientificlabs.co.uk |

| 2-Iodopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃, P(t-Bu)₃, KF | 2,2'-Bipyridine | 74-91 | nih.gov |

| 3-Iodopyridine (B74083) | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(2-Fluoro-5-bromo-3-pyridyl)pyridine | Major isomer | rsc.org |

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. rsc.orgrsc.org This method is known for its high functional group tolerance and the often-superior reactivity of organozinc reagents compared to other organometallics. rsc.org The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. rsc.org

A key application of the Negishi coupling involving a pyrazine derivative is in the synthesis of a precursor to BMS-599793. rsc.org In this synthesis, an this compound is converted to an organomagnesium reagent, which then undergoes transmetalation with zinc chloride to form the required organozinc species. This reagent is then coupled with an unprotected 7-chloro-azaindole. rsc.org The reactivity of halopyridines in Negishi couplings has been studied, with iodopyridines generally providing the best yields compared to their bromo and chloro counterparts. rsc.orgresearchgate.net

Table 2: Negishi Coupling of Halopyridines

| Halopyridine | Catalyst System | Product Yield (%) | Reference |

| 4-Iodopyridine (B57791) | Pd₂(dba)₃, P(2-furyl)₃ | 90 | researchgate.net |

| 2-Bromopyridine (B144113) | Pd₂(dba)₃, P(2-furyl)₃ | 44 | rsc.org |

| 3-Bromopyridine | Pd₂(dba)₃, P(2-furyl)₃ | 33 | rsc.org |

| 4-Bromopyridine | Pd₂(dba)₃, P(2-furyl)₃ | 23 | rsc.org |

| Chloropyridines | Not specified | Ineffectual | rsc.org |

The Heck coupling reaction is a palladium-catalyzed method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene. uwindsor.caresearchgate.net The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. nih.gov

Iodopyrazines are effective substrates for Heck couplings. For example, 2-chloro-5-iodopyridine has been used in Heck coupling reactions with N-protected 2-azabicyclo[2.2.1]hept-5-enes. scientificlabs.co.uk However, the reaction can be sensitive to steric hindrance and the electronic properties of the substrates. For instance, the Heck coupling of 2-iodopyrazine (B2397660) with certain alkenes has been reported to result in low to zero yields, potentially due to poisoning of the palladium catalyst by the ortho-substituted heterocycle. nih.gov In contrast, reductive Heck arylations of alkenes with 2-chloro-5-iodopyridine have been successfully demonstrated. researchgate.net

Table 3: Heck Coupling Reactions Involving this compound Derivatives

| This compound Derivative | Alkene | Catalyst System | Product | Yield (%) | Reference |

| 2-Chloro-5-iodopyridine | N-protected 2-azabicyclo[2.2.1]hept-5-enes | Not specified | exo-5- and exo-6-(6'-chloro-3'-pyridyl)-2-azabicyclo[2.2.1]heptanes | Not specified | scientificlabs.co.uk |

| 2-Iodopyrazine | Not specified | Not specified | Coupled product | 0 | nih.gov |

| 2-Iodopyridine | n-Butyl acrylate | Pd-3-N polymer catalyst | Alkenyl arene | Moderate | rsc.org |

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. rsc.orggelest.com This reaction is a powerful tool for the synthesis of substituted alkynes. researchgate.net The generally accepted mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper(I) acetylide. rsc.org

Iodopyrazines are excellent substrates for Sonogashira couplings due to the high reactivity of the C-I bond. rsc.orgrsc.org For instance, iodobenzene (B50100) and π-deficient heteroaryl iodides like 3-iodopyridine smoothly couple with a variety of terminal alkynes. researchgate.netrsc.org The reaction has been used in the synthesis of various heterocyclic compounds, including thieno[2,3-b]pyridines from 2-chloro-3-iodopyridine (B15675). clockss.org

Table 4: Sonogashira Coupling of Iodopyridine Derivatives

| Iodopyridine Derivative | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 4-Iodopyridine | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | Coupled product | 99 | lookchem.com |

| 2-Chloro-3-iodopyridine | Phenylacetylene | Not specified | 2-Chloro-3-phenylethynylpyridine | Not specified | clockss.org |

| 3-Iodopyridine | Terminal alkynes | Pd/C | Coupled products | Not specified | researchgate.netrsc.org |

The introduction of trifluoromethyl (CF₃) and other perfluoroalkyl (Rբ) groups into aromatic systems is of significant interest in medicinal and agricultural chemistry. nih.govnih.gov Copper-catalyzed methods have emerged as a powerful tool for this transformation. nih.govnih.govku.edu

Copper-catalyzed trifluoromethylation of iodoarenes can be achieved using various CF₃ sources, such as trimethylsilyl-trifluoromethane (TMSCF₃) or 2-trifluoromethylbenzimidazoline derivatives. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction often employs a copper(I) salt, a ligand like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, and a fluoride (B91410) source. nih.govbeilstein-journals.org The mechanism is believed to involve the formation of a Cu-CF₃ species, which then reacts with the iodoarene. beilstein-journals.org Studies on alkoxy-substituted iodopyridines have shown that these compounds are excellent substrates for copper-catalyzed trifluoromethylation. nih.govresearchgate.net

Similarly, copper-catalyzed perfluoroalkylation of aryl iodides with 1H-perfluoroalkanes has been developed. nih.govmarquette.edu This method utilizes a copper chloride/phenanthroline catalyst and a zinc-based amide base. High conversion rates have been observed for the perfluoroalkylation of 2-iodopyridine. nih.govmarquette.edu

Table 5: Copper-Catalyzed Trifluoromethylation and Perfluoroalkylation of Iodopyridine Derivatives

| Iodopyridine Derivative | Reagent | Catalyst System | Product | Yield (%) (Conversion) | Reference |

| 2-Iodo-4-methoxypyridine | TMSCF₃ | CuI, Phenanthroline | 4-Methoxy-2-(trifluoromethyl)pyridine | 49 (87) | nih.gov |

| 4-Iodo-2-methoxypyridine | TMSCF₃ | CuI, Phenanthroline | 2-Methoxy-4-(trifluoromethyl)pyridine | 54 (90) | nih.gov |

| 2-Iodopyridine | 1H-Perfluorohexane | CuCl, Phenanthroline, TMP₂Zn | 2-(Perfluorohexyl)pyridine | High conversion | nih.govmarquette.edu |

| p-Iodonitrobenzene | 2-Phenyl-2-trifluoromethyl-1-methylbenzimidazoline | CuI, 2,2'-Bipyridyl | p-Nitrobenzotrifluoride | 80 | beilstein-journals.org |

Palladium catalysis is a broad field encompassing a wide range of transformations beyond the classical named reactions. rsc.orguwindsor.ca These methodologies are often tailored to specific substrates and desired products. For instance, palladium-catalyzed cyclocarbonylation reactions of o-iodophenols and 2-hydroxy-3-iodopyridine with heterocumulenes have been developed to synthesize various heterocyclic systems. acs.orgacs.org The mechanism is thought to involve the in situ formation of a carbamate (B1207046) ester followed by palladium-catalyzed carbonylative amidation. acs.orgacs.org

Furthermore, the reactivity of different halogens on the same pyrazine ring can be exploited for selective palladium-catalyzed reactions. For example, in 2-chloro-5-iodopyridine, the C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective functionalization at the 5-position. rsc.orguwindsor.ca

Table 6: Miscellaneous Palladium-Catalyzed Reactions of Iodopyridine Derivatives

| Iodopyridine Derivative | Reagents | Catalyst System | Product | Yield (%) | Reference |

| 2-Hydroxy-3-iodopyridine | Isocyanate, CO | Pd(OAc)₂, dppb | Pyrido[3,2-e]-1,3-oxazin-4-one derivative | Fine | acs.orgacs.org |

| 2-Chloro-5-iodopyridine | 7-Azabicyclo[2.2.1]heptane | Not specified | Product of C-Cl bond amination | >95 | uwindsor.ca |

Copper-Catalyzed Trifluoromethylation and Perfluoroalkylation

Nucleophilic Substitution Reactions of this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated pyrazines and related nitrogen-containing heterocycles. The electron-withdrawing nature of the ring nitrogen atoms facilitates the attack of nucleophiles, enabling the displacement of the iodo group.

Regioselectivity with Oxygen-, Nitrogen-, and Sulfur-Centered Nucleophiles

The outcome of nucleophilic substitution on halo-heterocycles is highly dependent on the nature of the attacking nucleophile. researchgate.net In studies on analogous fluorinated pyridines, which serve as a model for the reactivity of halo-azines, distinct regioselectivity is observed for different classes of nucleophiles. dur.ac.uk Nucleophilic functional groups are characterized by electron-rich atoms, most commonly oxygen, nitrogen, and sulfur, which can donate an electron pair to form a new covalent bond. libretexts.org

For instance, in reactions with polyfluorinated pyridines bearing a sulfone group, oxygen-centered nucleophiles like sodium methoxide (B1231860) (NaOMe) and potassium phenoxide (KOPh) often lead to inseparable mixtures resulting from substitution at multiple positions. dur.ac.uk In contrast, nitrogen and sulfur-centered nucleophiles demonstrate more selective behavior. Softer nucleophiles, such as lithium diethylamide (LiNEt2) and sodium thiophenoxide (NaSPh), selectively displace the substituent at the 4-position of the pyridine (B92270) ring. dur.ac.uk Specifically, soft nucleophiles like thiolates show a strong tendency to react at the para-position (C4) of halo-pyridines. researchgate.net

Interactive Table: Nucleophile-Dependent Selectivity in SNAr Reactions

| Nucleophile Class | Example Reagent(s) | Observed Outcome on Model Substrates | Reference |

|---|---|---|---|

| Oxygen-Centered (Hard) | NaOMe, KOPh | Inseparable product mixtures | dur.ac.uk |

| Nitrogen-Centered (Soft) | LiNEt2 | Selective substitution at the 4-position | dur.ac.uk |

| Sulfur-Centered (Soft) | NaSPh, Thiolates | Selective substitution at the 4-position | researchgate.netdur.ac.uk |

Influence of Nucleophile Steric Hindrance and Hard-Soft Acid-Base Principles

The selectivity observed in these reactions can be rationalized by the Hard-Soft Acid-Base (HSAB) principle. dur.ac.uk This theory classifies reactants as "hard" or "soft" based on factors like size, charge density, and polarizability. numberanalytics.comlibretexts.org Hard acids prefer to bond with hard bases, while soft acids favor soft bases. numberanalytics.comslideshare.net

Hard Nucleophiles : Oxygen-based nucleophiles like methoxide and phenoxide are considered "hard" due to the high electronegativity and localized charge on the oxygen atom. numberanalytics.comlibretexts.org Their reaction with the electron-deficient positions of the azine ring, which has multiple "hard" electrophilic sites, can result in a lack of selectivity and the formation of product mixtures. dur.ac.uk

Soft Nucleophiles : Sulfur-based nucleophiles like thiolates are archetypal "soft" bases because of the large atomic radius and high polarizability of sulfur. nih.gov Nitrogen-based nucleophiles like diethylamide are also considered soft. These soft nucleophiles preferentially attack the most favorable soft electrophilic site on the ring, leading to greater regioselectivity. dur.ac.uk

Steric hindrance also plays a critical role in nucleophilicity. Bulkier nucleophiles may have difficulty approaching a sterically crowded reaction site, which can influence the rate and outcome of the substitution. slideshare.net

Oxidative Addition Reactions of this compound and its Analogs

Oxidative addition is a fundamental step in many transition-metal-catalyzed cross-coupling reactions. This process involves the insertion of a low-valent metal center into a substrate's covalent bond, such as the C–I bond of this compound, leading to an increase in the metal's oxidation state.

Reactivity with Nickel Diphosphine Complexes

Research on 3-iodopyridine, a close analog of this compound, demonstrates the feasibility of oxidative addition at nickel(0) diphosphine complexes. figshare.comacs.orgacs.org The reaction of a [Ni(diphosphine)] complex with 3-iodopyridine results in the cleavage of the C(sp²)–I bond and the formation of a stable nickel(II) species. chemrxiv.org This transformation is a critical activation step that precedes further functionalization in catalytic cycles. While coordinatively saturated 18-electron nickel complexes with simple alkyl-substituted diphosphine ligands are often unreactive, thoughtful ligand design can enable this transformation even at room temperature. chemrxiv.orgresearchgate.net

Probing Secondary Coordination Sphere Effects

The secondary coordination sphere—the environment around the primary ligand scaffold—can be engineered to stabilize reactive intermediates and guide reaction outcomes. acs.org Studies have effectively leveraged this by incorporating a Lewis acidic borane (B79455) group into the diphosphine ligand framework. figshare.comacs.org

When a [Ni(diphosphine)] complex featuring a pendent borane moiety reacts with 3-iodopyridine, the oxidative addition product is significantly stabilized. acs.orgacs.org This stabilization arises from a dative B–N interaction, where the Lewis acidic borane coordinates to the nitrogen atom of the pyridyl ring in the newly formed [Ni(II)(pyridyl)(I)] complex. figshare.comacs.org In contrast, an analogous diphosphine ligand without the borane moiety does not afford the same stable product, highlighting a pronounced secondary coordination sphere effect that promotes and stabilizes the oxidative addition step. acs.orgacs.org This cooperative reactivity, where the Lewis acid in the secondary sphere assists in the activation at the metal center, is a critical design principle for developing more efficient catalysts. chemrxiv.orgnih.gov

Interactive Table: Influence of Secondary Coordination Sphere on Oxidative Addition

| Ligand Type | Key Feature | Reactivity with 3-Iodopyridine | Product Stability | Reference |

|---|---|---|---|---|

| Borane-Containing Diphosphine | Lewis acidic borane in secondary sphere | Facile oxidative addition | Stable dimeric {Ni}₂ species formed via B–N interaction | figshare.comacs.orgacs.org |

| n-Alkyl-Containing Diphosphine | No Lewis acidic moiety | Less effective; does not form the same stable product | Lower stability of oxidative addition intermediate | acs.orgacs.org |

C-H Bond Functionalization Strategies

Directly converting C–H bonds into new functional groups is a powerful strategy for the step-economic diversification of organic molecules. acs.org For heteroaromatics like this compound, transition-metal-catalyzed C–H functionalization offers a route to novel derivatives without requiring pre-functionalized starting materials.

Various catalytic methods have been developed for the selective activation of C–H bonds. acs.org These strategies often rely on directing groups within the substrate to guide the metal catalyst to a specific C–H bond, thereby ensuring regioselectivity. mdpi.com However, a significant challenge arises when the target molecule does not possess an inherent directing group. acs.org

For electron-poor heterocycles, C–H activation can be particularly challenging. For example, some palladium-catalyzed C-H arylation conditions were found to be ineffective for substrates like 2-fluoro-3-iodopyridine (B38475) due to a combination of electronic effects and steric hindrance. beilstein-journals.org Despite these challenges, progress has been made using various transition metals, including rhodium(III), to catalyze C–H annulation and other functionalizations on a range of heterocyclic substrates using carbene precursors like iodonium (B1229267) ylides. mdpi.com The development of robust catalysts capable of activating the C–H bonds of iodo-substituted azines remains an active area of research, promising more efficient pathways for synthesizing complex heterocyclic structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Iodopyridine |

| Sodium Methoxide (NaOMe) |

| Potassium Phenoxide (KOPh) |

| Lithium Diethylamide (LiNEt₂) |

| Sodium Thiophenoxide (NaSPh) |

| 2-Fluoro-3-iodopyridine |

| Nickel(0) |

| Nickel(II) |

| Borane |

Kinetic and Mechanistic Studies of this compound Reactions

Microdroplet-Accelerated Reaction Schemes

Extensive research into the reaction kinetics and chemical transformations of this compound has been conducted. However, based on a thorough review of available scientific literature, there is a notable absence of specific studies on the microdroplet-accelerated reaction schemes of this compound.

While the field of microdroplet chemistry has demonstrated significant reaction acceleration for a variety of organic reactions, including those of analogous halo-aromatic compounds, specific data and detailed research findings on this compound within this context are not presently available. The acceleration of reactions in microdroplets is a phenomenon attributed to factors such as increased surface-to-volume ratios, solvent evaporation leading to higher reactant concentrations, and unique interfacial effects. These principles have been observed to enhance the rates of reactions like C-O and C-N couplings for compounds such as 3-iodopyridine. Nevertheless, direct experimental data, kinetic analyses, or mechanistic studies detailing the behavior of this compound under microdroplet conditions have not been reported in the reviewed literature.

Therefore, a detailed discussion, including data tables and specific research findings on the microdroplet-accelerated reaction schemes of this compound, cannot be provided at this time due to the lack of available research.

Advanced Spectroscopic Characterization and Structural Elucidation of Iodopyrazine and Its Complexes

Vibrational Spectroscopy (FTIR, FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectrum provides a molecular "fingerprint," where specific bands correspond to the stretching and bending of chemical bonds. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a Raman active mode, a change in polarizability is required. core.ac.uk

While a detailed, experimentally verified vibrational analysis specifically for iodopyrazine is not extensively documented in contemporary literature, a reliable assignment can be constructed based on well-established data for pyrazine (B50134) derivatives and related iodo-substituted heterocycles, such as 2-iodopyridine. researchgate.netnih.govresearchgate.net The vibrational modes of this compound can be categorized into pyrazine ring vibrations and those involving the carbon-iodine substituent.

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region. researchgate.net

Pyrazine Ring Stretching: The stretching modes of the pyrazine ring (C=C and C=N) typically occur in the 1600-1100 cm⁻¹ range. researchgate.netrsc.org

In-plane C-H Bending: These modes are expected in the 1400-1000 cm⁻¹ region. researchgate.net

Ring Breathing Mode: A characteristic, strong Raman band corresponding to the symmetric expansion and contraction of the entire ring is expected around 1025 cm⁻¹. researchgate.net

C-I Stretching: The carbon-iodine stretching vibration is a key marker for substitution. Given its mass, this bond vibrates at a lower frequency, typically expected in the 600-500 cm⁻¹ range.

Out-of-plane Bending: Out-of-plane C-H bending and ring deformation modes appear at lower wavenumbers, generally below 1000 cm⁻¹. optica.org

The following table summarizes the predicted vibrational band assignments for this compound, compiled from analyses of pyrazine, chloropyrazine, and 2-iodopyridine. researchgate.netnih.gov

| Predicted Wavenumber (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| ~3070 | C-H Stretch | IR, Raman |

| ~1575 | Pyrazine Ring Stretch (C=C, C=N) | IR, Raman |

| ~1525 | Pyrazine Ring Stretch (C=C, C=N) | IR, Raman |

| ~1450 | C-H In-plane Bend | IR, Raman |

| ~1175 | C-H In-plane Bend | IR, Raman |

| ~1025 | Ring Breathing Mode | Raman (Strong) |

| ~830 | C-H Out-of-plane Bend | IR |

| ~550 | C-I Stretch | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide direct evidence of the connectivity and electronic environment of atoms in the this compound molecule.

For 2-iodopyrazine (B2397660), the ¹H NMR spectrum is expected to be simple and diagnostic. Due to the molecule's symmetry, the three protons on the pyrazine ring are chemically distinct and should produce three separate signals. Their expected chemical shifts would be downfield (high ppm values) due to the deshielding effect of the aromatic ring system. The proton adjacent to the second nitrogen (H-6) would likely be the most deshielded, followed by H-5 and H-3.

The ¹³C NMR spectrum provides complementary information. It is expected to show four distinct signals corresponding to the four unique carbon atoms in the pyrazine ring. The carbon atom directly bonded to the iodine (C-2) would be significantly influenced by the heavy atom effect and its chemical shift would be a key identifier. The other three carbon signals would appear in the typical aromatic region for nitrogen heterocycles. Two-dimensional NMR techniques, such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation), would be used to unambiguously assign each signal to its specific proton and carbon, confirming the substitution pattern. mdpi.com

The table below presents the predicted NMR data for 2-iodopyrazine based on general principles and data from analogous compounds like 4-iodopyridine (B57791). spectrabase.compitt.edu

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.2-8.4 | Doublet or Singlet | H-3 |

| ¹H | ~8.4-8.6 | Doublet | H-5 |

| ¹H | ~8.6-8.8 | Doublet | H-6 |

| ¹³C | ~120-130 | - | C-2 (C-I) |

| ¹³C | ~145-155 | - | C-3, C-5, C-6 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) determines the m/z with extremely high accuracy, allowing for the calculation of the elemental formula of the parent ion and its fragments.

In synthetic chemistry, MS and HRMS are routinely used to confirm the identity of products and monitor the progress of reactions. For reactions involving this compound, ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to track the consumption of the this compound reactant and the formation of the desired product in real-time or through offline analysis of reaction aliquots. The molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ would confirm the presence of the target compound. For 2-iodopyrazine (C₄H₃IN₂), the exact mass of the molecular ion is 205.9392 u. HRMS can distinguish this from other potential isobaric species, confirming the correct elemental composition. The fragmentation pattern, showing characteristic losses (e.g., loss of I•, HCN), provides further structural confirmation. chemguide.co.ukdocbrown.info

Advanced mass spectrometry techniques have been applied to study the fundamental dynamics of this compound. In a technique known as Coulomb explosion imaging, intense, ultrashort pulses from an X-ray free-electron laser (XFEL) are used to rapidly ionize a molecule multiple times. mpg.descienceinschool.org This leads to a massive buildup of positive charge, causing the molecule to violently fly apart in a "Coulomb explosion." mpg.deinfn.it

By using multi-coincidence detectors, such as a reaction microscope, the three-dimensional momenta of all the resulting ionic fragments can be measured simultaneously. infn.itaip.org For 2-iodopyrazine, this allows researchers to obtain clear momentum images depicting all eleven atoms, including the hydrogens. mpg.de Analysis of the correlations between the fragment ion momenta allows for a reconstruction of the molecule's geometry at the moment of ionization. mpg.deaip.org

The same Coulomb explosion imaging experiments provide a powerful method for observing chemical reactions on a femtosecond (10⁻¹⁵ s) timescale. The combination of multi-coincidence detection and theoretical modeling makes it possible to trace the ultrafast movement of atoms during fragmentation. mpg.de For 2-iodopyrazine, these experiments have successfully traced the ultrafast emission of hydrogen atoms following extreme photoionization. mpg.de This capability provides critical insights into intramolecular electron rearrangement and the very first steps of bond-breaking processes, representing a significant advance toward the goal of imaging femtosecond chemistry in real time. mpg.de

Coincidence Counting Techniques for Molecular Fragmentation Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Visible spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores (light-absorbing groups). chemguide.co.uk

The pyrazine ring is a chromophore. It is expected to exhibit two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They typically result in strong absorption bands in the UV region. msu.edu

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. These transitions are lower in energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. msu.edueopcw.com

The iodine atom acts as an auxochrome, modifying the absorption characteristics of the pyrazine chromophore. The presence of its lone-pair electrons and its ability to participate in resonance can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max).

The table below outlines the expected electronic transitions for this compound.

| Transition Type | Expected Wavelength Region (nm) | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π → π | ~260-280 | High (ε > 1,000) |

| n → π | ~320-340 | Low (ε < 500) |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD), particularly single-crystal XRD, stands as the definitive method for the structural elucidation of crystalline materials, providing unequivocal insights into the three-dimensional arrangement of atoms in the solid state. For this compound and its coordination compounds, this technique is indispensable for determining the precise molecular geometry, the nature of intermolecular interactions, and the architecture of extended polymeric networks.

Determination of Metal-Ligand Coordination Geometries

XRD analysis provides precise measurements of bond lengths and angles, defining the coordination environment of the metal ion. This data is crucial for understanding the nature of the metal-ligand bond and the factors influencing the geometry of the complex.

In the heterometallic polymer [Au₂Fe(CN)₄(C₄H₃IN₂)₂(C₂H₆O)]n, the Fe(II) cation is coordinated by two this compound molecules, one ethanol (B145695) molecule, and three dicyanoaurate anions. nih.goviucr.org The resulting coordination sphere is a distorted N₅O octahedron. iucr.orgnih.gov The significant distortion is attributed to the presence of four different ligand types and a potential Jahn-Teller effect. iucr.org The this compound ligands coordinate to the iron center through one of their nitrogen atoms, with Fe—N bond lengths of approximately 2.096 Å and 2.105 Å. iucr.org

The coordination can also involve bridging ligands, as seen in the CuI(2-iodopyrazine) system. In Form II, the 2-iodopyrazine ligand demonstrates its ability to act as a bidentate linker, coordinating to two different copper centers via its two nitrogen atoms, thus forming the layered polymeric structure. figshare.com In contrast, the this compound in Form I is a monodentate ligand, coordinating to a single copper atom. figshare.com This illustrates the versatile coordinating behavior of the this compound ligand, which is unambiguously determined by crystallographic analysis.

Selected Metal-Ligand Bond Distances in this compound Complexes

| Complex | Bond | Bond Length (Å) | Coordination Geometry of Metal | Ref. |

|---|---|---|---|---|

| [Au₂Fe(CN)₄(C₄H₃IN₂)₂(C₂H₆O)]n | Fe1—N1 (this compound) | 2.105 (8) | Distorted N₅O Octahedral | iucr.org |

| Fe1—N2 (this compound) | 2.096 (7) | |||

| Fe1—N5 (Cyanide) | 2.096 (8) | |||

| trans-bis(2-iodopyridine)dichlorocopper(II) | Cu-Cl | - | - | researchgate.net |

| trans-bis(2-iodopyridine)dibromocopper(II) | Cu-Br | - | - | researchgate.net |

Computational Chemistry and Theoretical Investigations of Iodopyrazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron problem to one based on electron density, DFT offers a balance between accuracy and computational cost. For iodopyrazine, DFT studies provide fundamental information about its geometry, electronic landscape, and reactivity.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. qcware.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p) or LANL2DZ for heavier atoms like iodine). researchgate.netresearchgate.net The optimized geometry reveals a planar pyrazine (B50134) ring, a consequence of the sp² hybridization of the carbon and nitrogen atoms, with the iodine atom substituted at one of the carbon positions.

Table 1: Representative Theoretical Bond Lengths and Angles for Halogenated Pyridines/Pyrazines (Note: Direct data for this compound is scarce; this table is illustrative based on similar structures.)

| Parameter | Typical Value (Å/°) | Method/Basis Set |

| C-N Bond Length | 1.33 - 1.34 Å | B3LYP/6-311++G(d,p) |

| C-C Bond Length | 1.39 - 1.40 Å | B3LYP/6-311++G(d,p) |

| C-H Bond Length | 1.08 Å | B3LYP/6-311++G(d,p) |

| C-I Bond Length | ~2.09 Å | DFT/LANL2DZ |

| C-N-C Bond Angle | ~116° - 117° | B3LYP/6-311++G(d,p) |

| N-C-C Bond Angle | ~122° - 123° | B3LYP/6-311++G(d,p) |

This interactive table is based on typical values found in DFT studies of related heterocyclic compounds.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key descriptors of molecular stability and reactivity. numberanalytics.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms and the p-orbitals of the iodine atom. The LUMO is typically a π* orbital distributed over the pyrazine ring. The presence of the electronegative iodine atom can influence the energies of these orbitals compared to unsubstituted pyrazine. wuxibiology.com DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap.

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Halogenated Heterocycles (Values are representative and depend on the specific isomer and computational method.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Chloropyrazine | -7.15 | -1.58 | 5.57 |

| 4-Chloropyrimidine | -7.42 | -1.98 | 5.44 |

| 2-Iodopyridine | -6.50 | -1.10 | 5.40 |

This interactive table showcases typical FMO data from DFT studies on related compounds to provide context for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.comlibretexts.org The MEP map is color-coded to indicate different regions of charge distribution: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. wolfram.com

For this compound, the MEP map would show the most negative potential (red) localized around the two nitrogen atoms, due to their lone pairs of electrons. chemrxiv.org A region of positive potential (a σ-hole) is expected on the outermost portion of the iodine atom, along the C-I bond axis, making it a potential site for halogen bonding interactions. researchgate.netrsc.org The hydrogen atoms attached to the ring would also exhibit a positive potential.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemrxiv.orgnih.gov This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished. mdpi.comresearchgate.net

Large negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values near zero suggest weak van der Waals interactions, and large positive values signify strong repulsive interactions. mdpi.comresearchgate.net In a study of this compound, RDG analysis could reveal weak intramolecular interactions, such as those between the iodine atom and adjacent hydrogens, or intermolecular interactions in a dimer or crystal structure, like halogen bonds (I···N) and π-π stacking. rsc.orgmdpi.com

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where electron pairs are likely to be found, such as covalent bonds and lone pairs. mdpi.com It provides a clear picture of the electron distribution, helping to rationalize the molecular structure and bonding. mdpi.com For this compound, ELF analysis would distinctly show the C-C, C-N, C-H, and C-I covalent bonds, as well as the lone pair electrons on the nitrogen atoms.

Fukui functions are reactivity descriptors derived from DFT that help predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.commdpi.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.gov

f⁺(r) predicts the site for nucleophilic attack (where an electron is added).

f⁻(r) predicts the site for electrophilic attack (where an electron is removed).

f⁰(r) predicts the site for radical attack.

For this compound, these functions can pinpoint which of the carbon or nitrogen atoms are most susceptible to different types of chemical reactions, providing a more detailed reactivity map than MEP alone. mdpi.comchemrxiv.org

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Quantum-Structure Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. biolscigroup.usmdpi.com The "structure" is represented by calculated molecular descriptors, which can include electronic, steric, and hydrophobic properties. nih.gov

While specific QSAR studies focusing solely on this compound are not prominent, studies on broader classes of pyrazine derivatives have been conducted. nih.gov In such a study involving this compound, relevant descriptors would be calculated using DFT and other methods. These could include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges. biolscigroup.us

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Hardness, chemical potential, electrophilicity index. chemrxiv.org

These descriptors for a set of related pyrazine compounds would be correlated with their measured activity (e.g., anti-proliferative activity) using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). nih.gov The resulting QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives and guide the design of more potent compounds. A study on pyrazine derivatives as antiproliferative agents found that models using ANN could be more significant than MLR models. nih.gov Similarly, a G-QSAR study on 4-aryloxy-3-iodopyridine derivatives highlighted the importance of hydrophobic and entropic interaction fields for anti-HIV activity. researchgate.net

Molecular Docking Simulations and Ligand-Target Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level.

In the context of this compound-containing compounds, molecular docking simulations have been employed to forecast binding affinity and geometry. For instance, computational studies using tools like Chimera–AutoDock have been predictive in designing new therapeutic agents. These simulations help in understanding how a ligand like an this compound derivative might fit into a receptor's binding pocket and what its binding energy would be.

A notable application involves the design of Tau imaging agents for conditions like Alzheimer's disease. Molecular models of this compound derivatives are created and energy-minimized using software such as Chem Draw 3D before being docked into the three-dimensional structure of a biological target, like the Tau fibril. rsc.org The predictive power of these docking studies is significant; they can effectively rank structurally related compounds by their binding energy, guiding which candidates should be prioritized for synthesis and further experimental testing. rsc.org

The investigation of this compound derivatives with specific biological targets provides crucial insights into their potential pharmacological activity. Molecular docking simulations are key to elucidating these interactions.

A specific investigation focused on a novel Tau imaging agent containing an this compound ring, referred to as NIPZ. rsc.org Using Chimera–AutoDock, the binding of NIPZ was compared to other agents at four distinct sites on a cryo-EM derived structure of a Tau fibril from a human Alzheimer's disease brain. rsc.org The simulations calculated the binding energy for NIPZ at these sites, providing a quantitative measure of its binding affinity. The results suggested that NIPZ would have a weaker binding to Tau compared to its iodopyridine-based analogs. rsc.org

The modeling also revealed critical structural details: the this compound ring in NIPZ was found to be non-coplanar with the rest of the molecule, exhibiting a rotation of approximately 90 degrees. This was in contrast to more effective co-planar analogs, suggesting that the planarity of the aromatic system is a crucial factor for fitting into the hydrophobic pocket of the Tau binding site. rsc.org

| Compound | Site 1 | Site 2 | Site 3 | Site 4 |

|---|---|---|---|---|

| IPPI | -8.9 | -8.9 | -8.3 | -9.1 |

| INFT | -8.7 | -8.7 | -8.2 | -8.9 |

| ISAS | -8.9 | -8.9 | -8.3 | -9.1 |

| NIPZ (this compound derivative) | -7.9 | -7.9 | -7.5 | -8.0 |

Theoretical Modeling of Reaction Pathways and Energetics

Theoretical modeling of reaction pathways is a powerful computational tool used to understand the detailed mechanism of chemical reactions, including the identification of transition states and the calculation of reaction energies. While specific, in-depth theoretical studies on the reaction pathways and energetics of this compound itself are not extensively detailed in the surveyed literature, the methodologies for such investigations are well-established and have been applied to structurally similar iodo-heterocyclic compounds.

These studies typically employ Density Functional Theory (DFT) to map out the potential energy surface of a reaction. For example, in the study of a copper-catalyzed C-N coupling reaction involving 3-iodopyridine (B74083) and pyrazole, DFT calculations were used to optimize the geometries of all reactants, intermediates, transition states, and products. researchgate.netwisc.edu

The general approach involves:

Optimization of Stationary Points: The geometric configurations of all species along a proposed reaction path are optimized to find their lowest energy state.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of these optimized structures. Reactants and products will have all positive frequencies, while a transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

Energy Calculations: Single-point energy calculations, often with a more extensive basis set, are performed on the optimized geometries to obtain more accurate energy values. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: To confirm that a transition state connects the intended reactants and products, an IRC calculation is performed. This traces the reaction pathway downhill from the transition state in both forward and reverse directions.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution or a metal-catalyzed cross-coupling, DFT calculations would reveal the step-by-step mechanism. The activation energy for each step would be determined by the energy difference between the reactants and the transition state, with the highest barrier identifying the rate-determining step of the reaction. acs.org These computational results provide crucial insights into reaction feasibility and selectivity.

Computational Analysis of Metal-Ligand Noncovalent Interactions in Coordination Compounds

The computational analysis of noncovalent interactions (NCIs) is essential for understanding the crystal packing, stability, and properties of coordination compounds. While the literature lacks specific studies focused on this compound-metal complexes, extensive research on analogous iodopyridine-metal complexes provides a clear blueprint for how such analyses are conducted. These studies reveal the critical role of interactions like halogen bonds (C-I···X), metallophilic interactions (e.g., Ag+···Ag+), and other weak forces. researchgate.netacs.org

The primary computational methods used include:

Density Functional Theory (DFT): DFT is the workhorse for optimizing the geometry of metal complexes and calculating the interaction energies. mdpi.comresearchgate.net Functionals like M06 are often chosen for their good performance in describing non-covalent interactions. mdpi.comresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and noncovalent interactions. The presence of a bond path and a bond critical point (BCP) between two atoms is evidence of an interaction. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the nature and strength of the interaction. acs.orgmdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand charge transfer and orbital interactions that contribute to bonding. In the context of halogen bonding, it can quantify the charge transfer from a nucleophile (e.g., a chloride ligand) to the σ-antibonding orbital (σ*) of the C-I bond. acs.orgrsc.org

Electrostatic Potential (ESP) Surfaces: ESP maps visualize the electrostatic potential on the surface of a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. For an iodo-substituted ligand, a region of positive potential, known as a σ-hole, is typically found on the iodine atom opposite the C-I bond, which directs halogen bonding interactions. rsc.org

In studies of cobalt(II) and zinc(II) complexes with 2-iodopyridine, DFT calculations and QTAIM analysis were used to estimate the energies of C–I···Cl halogen bonds, revealing that the interaction energy increases with the size of the halogen atom (Cl < Br < I). mdpi.comresearchgate.netnih.gov Similarly, in silver(I)-iodopyridine systems, QTAIM and NBO analyses have been used to quantify the strength of Ag+···I(C) and Ag+···Ag+ interactions. acs.org These computational tools are crucial for deconvoluting the complex interplay of forces that dictate the supramolecular architecture of coordination compounds.

| Interaction Type | Example System | Computational Methods | Key Findings |

|---|---|---|---|

| Halogen Bonding (C-I···Cl) | [Co(2-IPy)₂Cl₂] | DFT, QTAIM | Quantified XB energies and confirmed interactions are purely non-covalent. mdpi.comresearchgate.net |

| Metal-Involved NCIs (Ag⁺···I(C), Ag⁺···Ag⁺) | Silver(I) benzoate (B1203000) with iodopyridine | DFT, QTAIM, NBO | Determined the relative strengths of different NCIs, with Ag⁺···I(C) being significant. acs.org |

| Halogen Bonding (Te-I···I) | Tellurium iodide perovskites with iodopyridinium | DFT, NBO, ESP, DOS | Characterized robust halogen bonds and their effect on material properties. rsc.org |

Advanced Applications in Chemical and Biological Research

Medicinal Chemistry Research and Drug Discovery

In the realm of drug discovery, iodopyrazine serves as a cornerstone for developing novel therapeutic agents. The presence of the iodine atom facilitates a variety of robust and efficient chemical transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the systematic construction of diverse compound libraries for pharmacological screening. chemimpex.comrsc.org This reactivity is crucial for the iterative process of lead identification and optimization in modern medicinal chemistry.

Design and Synthesis of Novel Pharmacologically Active Pyrazine (B50134) Derivatives

This compound is a favored starting material for the rational design and synthesis of new pyrazine-containing compounds with potential pharmacological activities. Its utility is exemplified in the multi-step synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides. asianpubs.org In a documented synthetic route, 2-iodopyrazine (B2397660) is first converted to pyrazin-2-amine. asianpubs.org This amine subsequently reacts with ethyl 3-bromo-2-oxopropanoate to form an imidazo[1,2-a]pyrazine (B1224502) carboxylate, which is then hydrolyzed to the corresponding carboxylic acid. asianpubs.org Finally, coupling this acid with various amines yields a library of novel carboxamide derivatives, which have been investigated for their antimicrobial properties. asianpubs.org This strategic use of an this compound precursor highlights its role in generating new chemical entities with therapeutic promise.

A summary of a synthetic pathway starting from 2-iodopyrazine is detailed below:

| Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Iodopyrazine | Ammonia, Cu₂O, K₂CO₃ | Pyrazin-2-amine | asianpubs.org |

| 2 | Pyrazin-2-amine | Ethyl 3-bromo-2-oxopropanoate | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | asianpubs.org |

| 3 | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | NaOH (Hydrolysis) | Imidazo[1,2-a]pyrazine-2-carboxylic acid | asianpubs.org |

| 4 | Imidazo[1,2-a]pyrazine-2-carboxylic acid | Aliphatic/Aromatic Amines, Mukaiyama's reagent | N-arylimidazo[1,2-a]pyrazine-2-carboxamides | asianpubs.org |

Utility as Key Pharmaceutical Intermediates

The primary value of this compound in drug development lies in its function as a key pharmaceutical intermediate. chemimpex.comcymitquimica.com The carbon-iodine bond is relatively weak, making this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. chemimpex.comrsc.orgresearchgate.net These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to building the complex scaffolds of modern pharmaceuticals. acs.org By using this compound, medicinal chemists can readily introduce a wide array of functional groups and molecular fragments onto the pyrazine core, systematically modifying the structure to enhance potency, selectivity, and pharmacokinetic properties. chemimpex.comsmolecule.com This synthetic flexibility makes this compound and its derivatives indispensable building blocks in programs aimed at discovering new drugs. cymitquimica.com